methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
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Overview
Description
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate typically involves the trifluoromethylation of appropriate precursors. One common method is the reaction of a phenylacetate derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a base and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester moiety produces an alcohol .
Scientific Research Applications
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy and ester groups may also play a role in the compound’s overall biological activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 4-(trifluoromethyl)phenol
- Trifluoromethylbenzenes
Uniqueness
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1 |
InChI Key |
ANLYXIOQZYHUAE-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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